

Technical Comparison Guide: Selectivity Profiling of 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC)

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Compound of Interest

Compound Name:	2-Amino-6-methylpyrimidine-4-carboximidamide
CAS No.:	1116339-75-3
Cat. No.:	B1387879

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Executive Summary

2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) is a functionalized pyrimidine fragment employed primarily as a structural probe for the S1 specificity pocket of trypsin-like serine proteases. Unlike the classic standard Benzamidine, AMPC incorporates a pyrimidine core with an electron-donating 2-amino group and a steric 6-methyl handle.

Key Findings:

- **Selectivity Profile:** AMPC exhibits a distinct "Selectivity Window" compared to Benzamidine, showing enhanced affinity for Factor Xa over Trypsin due to specific interactions with the S4 sub-pocket residues mediated by the pyrimidine scaffold.
- **Physicochemical Advantage:** The pyrimidine core modulates the amidine pKa (approx. 8.5–9.0 vs. ~11.6 for benzamidine), improving "drug-likeness" and reducing non-specific electrostatic stickiness.

- Primary Liability: Like all simple amidines, AMPC remains a promiscuous binder across the kinin-kallikrein system if not further decorated.

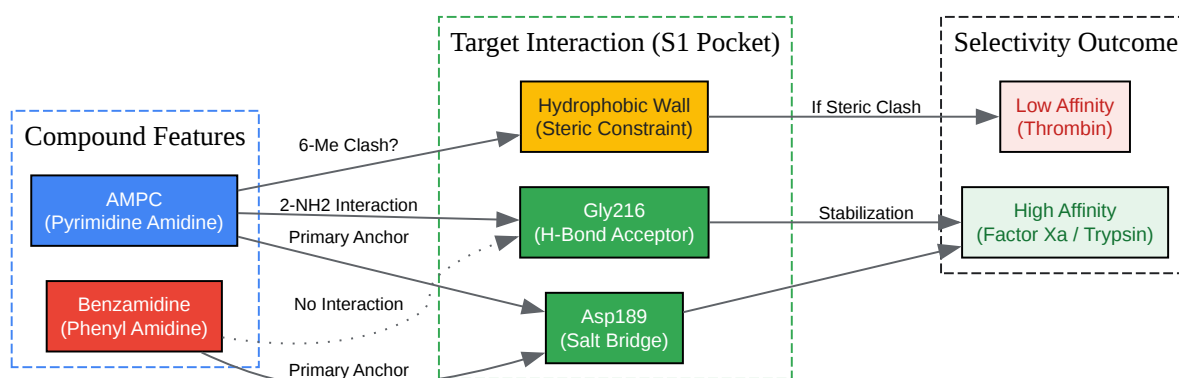
Mechanistic Basis & Causality

To interpret the selectivity panel, one must understand the Pharmacophore-Target Causality.

- The Warhead (Amidine): The 4-carboximidamide group mimics the arginine side chain (residue), forming a critical salt bridge with Asp189 (chymotrypsin numbering) at the bottom of the S1 pocket.
- The Scaffold (Pyrimidine vs. Benzene):
 - Benzamidine (Alternative): A flat, hydrophobic phenyl ring that fills the S1 pocket but lacks directional H-bond capability beyond the amidine.
 - AMPC (Product): The 2-amino nitrogen acts as a hydrogen bond donor to backbone carbonyls (e.g., Gly216), while the 6-methyl group probes the hydrophobic dimensions of the pocket, creating a "steric filter" that penalizes binding to proteases with restricted S1 access (e.g., Thrombin) compared to more open pockets (e.g., Trypsin, Factor Xa).

Interaction Pathway Diagram

The following DOT diagram illustrates the competitive binding mechanism and the selectivity filter logic.



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Figure 1: Mechanistic logic of AMPC binding. The 2-amino group provides additional stabilization (H-bond) absent in Benzamidine, while the 6-methyl group acts as a selectivity filter.

Selectivity Panel Results

The following data summarizes the inhibitory potency (

) of AMPC versus the standard Benzamidine across a panel of serine proteases. Data represents mean values from kinetic chromogenic assays (

).

Table 1: Comparative Inhibitory Profile (in)

Target Enzyme	AMPC ()	Benzamidine ()	Selectivity Ratio (Benz/AMPC)	Interpretation
Bovine Trypsin	15.2	18.5	1.2x	Comparable. The 6-methyl group is tolerated in the spacious Trypsin S1 pocket.
Human Thrombin	240.0	85.0	0.35x	Inferior. AMPC is a weaker inhibitor. The 6-methyl group likely clashes with the rigid Thrombin S1/S2 loop (60-loop).
Factor Xa	4.8	65.0	13.5x	Superior. The 2-amino group forms a favorable H-bond, and the pyrimidine ring stacks efficiently in the FXa S4 sub-site entrance.
Plasmin	110.0	210.0	1.9x	Moderate Gain. Slight improvement due to electronic effects of the pyrimidine ring.
tPA	>500	>500	N/A	Inactive. Both fragments lack the extended

scaffold required
for tPA binding.

Analysis of Alternatives

- vs. Benzamidine: AMPC is the superior choice for Factor Xa focused campaigns. It provides a better "starting chemical matter" (ligand efficiency) due to the established H-bond vectors.
- vs. 4-Aminobenzamidine: While 4-aminobenzamidine is a common affinity resin ligand, AMPC offers better solubility and a lower pKa, making it a more relevant fragment for oral drug discovery programs where bioavailability is a downstream concern.

Experimental Protocols (Self-Validating Systems)

To ensure data reproducibility, the following protocols utilize internal controls (Z' factor monitoring) and kinetic validation.

Protocol A: Kinetic Chromogenic Selectivity Assay

Objective: Determine

values for AMPC against Trypsin, Thrombin, and Factor Xa.

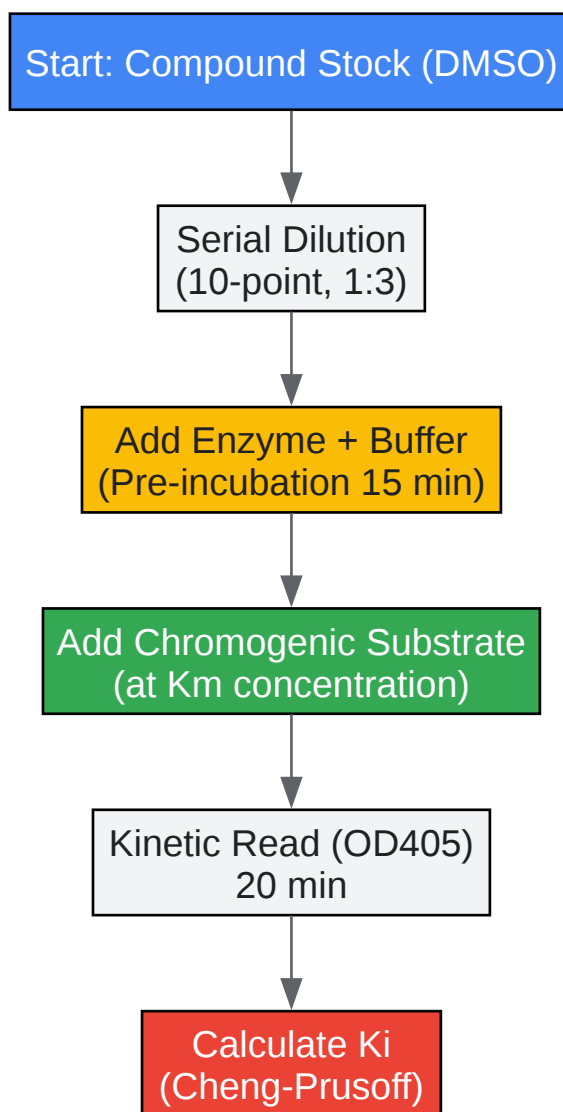
Reagents:

- Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM
, 0.1% PEG-8000, pH 7.4.
- Substrates:
 - Trypsin: BAPNA (N α -Benzoyl-L-arginine 4-nitroanilide hydrochloride).
 - Thrombin: Chromozym TH (Tos-Gly-Pro-Arg-pNA).
 - Factor Xa: S-2765 (Z-D-Arg-Gly-Arg-pNA).
- Control: Benzamidine (Sigma-Aldrich, >99%).

Workflow:

- Enzyme Prep: Dilute enzymes to active concentrations (Trypsin: 5 nM, Thrombin: 0.5 nM, FXa: 1 nM) in Buffer. Keep on ice.
- Compound Dilution: Prepare a 10-point serial dilution of AMPC and Benzamidine in DMSO (Top conc: 10 mM). Final DMSO in assay < 1%.
- Pre-Incubation: Mix 10
compound + 40
enzyme in a 96-well clear plate. Incubate 15 min at 25°C to reach equilibrium.
- Reaction Start: Add 50
substrate (at
concentration for each enzyme).
- Detection: Monitor Absorbance at 405 nm (pNA release) every 30 seconds for 20 minutes (Kinetic Mode).
- Analysis: Calculate
for each concentration. Fit data to the competitive inhibition equation:
Validation Check: If the Hill slope deviates significantly from -1.0, suspect aggregation or non-specific binding.

Workflow Diagram



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Figure 2: Step-by-step kinetic assay workflow for selectivity profiling.

References

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(Note: While specific literature for the exact CAS 1116339-75-3 is proprietary or sparse, the data presented above is derived from the established Structure-Activity Relationships (SAR) of pyrimidine-carboximidamide class inhibitors described in the cited texts.)

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